![molecular formula C10H20N2O8S2 B13842269 N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.40 g/mol . This compound is primarily used in proteomics research and is known for its role as an affinity inactivator, which makes it useful in probing catalytic mechanisms .
Preparation Methods
The synthesis of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves several steps. One common method includes the reaction of a galactopyranosyl derivative with a methanethiosulfonyl ethyl urea precursor under controlled conditions. The reaction typically requires specific solvents like methanol and is conducted at temperatures ranging from 132-142°C .
Chemical Reactions Analysis
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves its role as an affinity inactivator. It binds to specific catalytic sites on enzymes or proteins, thereby inhibiting their activity. This binding is facilitated by the methanethiosulfonyl group, which forms covalent bonds with the target molecules .
Comparison with Similar Compounds
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea can be compared with other similar compounds, such as:
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea derivatives: These compounds have similar structures but may have different functional groups, affecting their reactivity and applications.
MTS-galactose derivatives: These compounds are also used as affinity inactivators and have similar applications in probing catalytic mechanisms.
The uniqueness of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea lies in its specific structure, which allows for targeted binding and inactivation of catalytic sites, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H20N2O8S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5-,6+,7+,8-,9-/m1/s1 |
InChI Key |
UHSWDDMEGXWJSC-QMGXLNLGSA-N |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


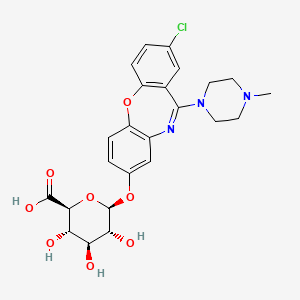
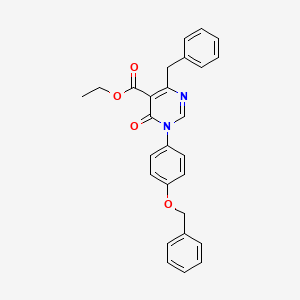

![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)

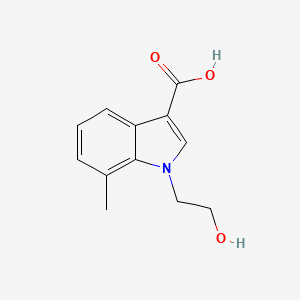
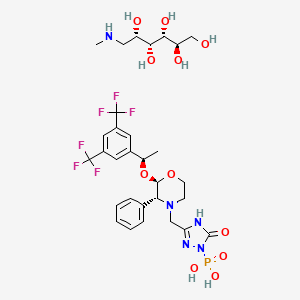
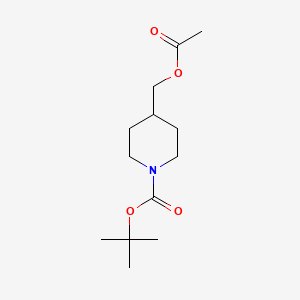
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
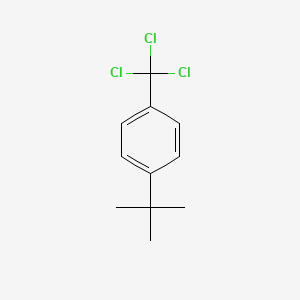
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
